

Commercial availability of "5-Amino-2-methyl-2-pentanol"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Amino-2-methyl-2-pentanol**

Cat. No.: **B185641**

[Get Quote](#)

An In-depth Technical Guide to **5-Amino-2-methyl-2-pentanol**

This technical guide provides a comprehensive overview of **5-Amino-2-methyl-2-pentanol**, a bifunctional organic compound of interest to researchers, scientists, and professionals in the field of drug development. This document covers its commercial availability, physicochemical properties, and a detailed, plausible synthetic route.

Commercial Availability

5-Amino-2-methyl-2-pentanol is available from various chemical suppliers. The purity and quantity offered may vary, and it is recommended to consult the suppliers' websites for the most current information.

Table 1: Commercial Suppliers of **5-Amino-2-methyl-2-pentanol**

Supplier	CAS Number	Molecular Formula	Purity	Additional Information
Sigma-Aldrich	108262-66-4	C ₆ H ₁₅ NO	-	Product number and availability may vary by region.
Guidechem	108262-66-4	C ₆ H ₁₅ NO	-	Lists multiple suppliers. [1]
PubChem	108262-66-4	C ₆ H ₁₅ NO	-	Lists multiple chemical vendors. [2]

Physicochemical Properties

A summary of the key physicochemical properties of **5-Amino-2-methyl-2-pentanol** is presented below. These properties have been compiled from various chemical databases.

Table 2: Physicochemical Properties of **5-Amino-2-methyl-2-pentanol**

Property	Value	Reference
Molecular Formula	C ₆ H ₁₅ NO	[1] [2]
Molecular Weight	117.19 g/mol	[1] [2]
CAS Number	108262-66-4	[1] [2]
IUPAC Name	5-amino-2-methylpentan-2-ol	[2]
SMILES	CC(C)(O)CCCN	[2]
Topological Polar Surface Area	46.2 Å ²	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	3	[1]
Complexity	61.5	[1]
XLogP3-AA	-0.1	[2]

Proposed Synthesis Protocol

While a specific, published experimental protocol for the synthesis of **5-Amino-2-methyl-2-pentanol** is not readily available in the searched literature, a plausible and detailed multi-step synthetic route can be proposed based on established organic chemistry principles. This proposed synthesis starts from the commercially available 4-chlorobutyronitrile and involves a Grignard reaction followed by the reduction of the nitrile group.

Step 1: Synthesis of 4-cyano-2-methyl-2-butanol (Nitrile Precursor)

This step involves the reaction of a Grignard reagent, methylmagnesium bromide, with 4-chlorobutyronitrile. The Grignard reagent will add to the nitrile group, and subsequent hydrolysis will yield the tertiary alcohol.

Materials and Reagents:

- Magnesium turnings
- Methyl bromide (or methyl iodide)
- Anhydrous diethyl ether
- 4-chlorobutyronitrile
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place magnesium turnings.
- Prepare a solution of methyl bromide in anhydrous diethyl ether in the dropping funnel.
- Add a small amount of the methyl bromide solution to the magnesium turnings to initiate the Grignard reaction. Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, cool the Grignard reagent to 0 °C in an ice bath.
- Dissolve 4-chlorobutyronitrile in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Filter and concentrate the solution under reduced pressure to obtain the crude 4-cyano-2-methyl-2-butanol. The product can be purified by vacuum distillation.

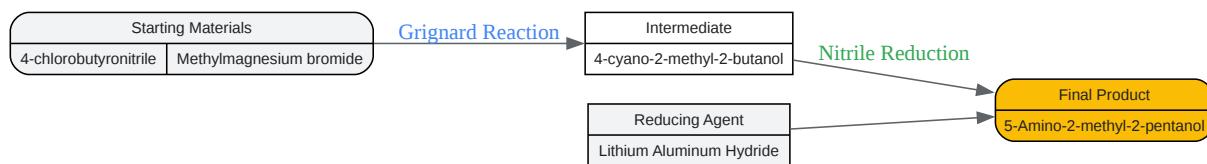
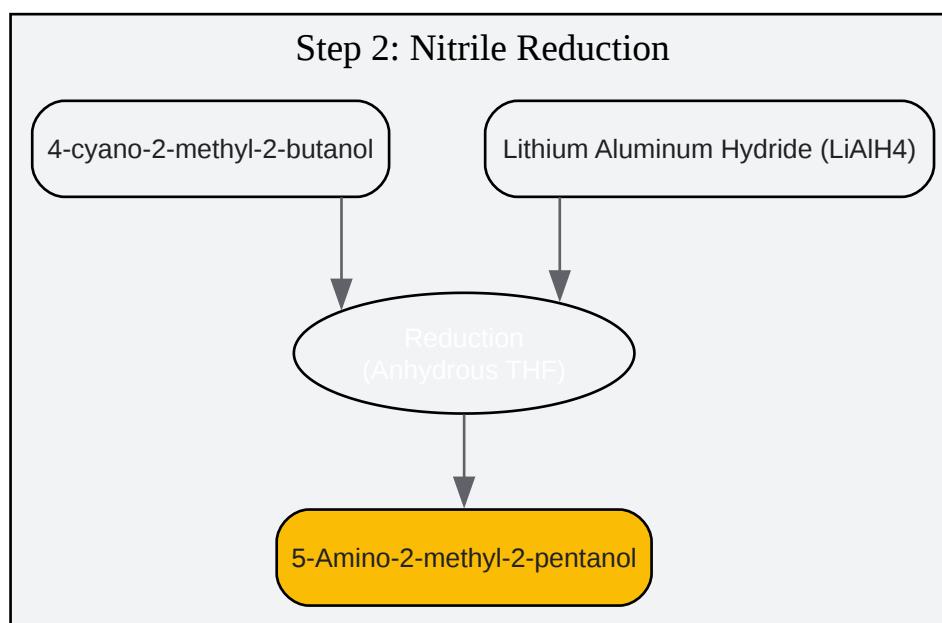
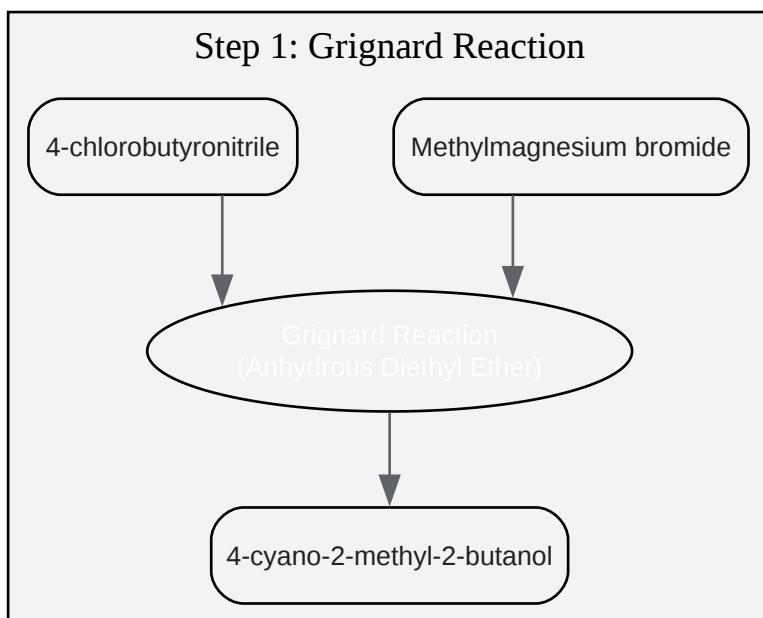
Step 2: Reduction of 4-cyano-2-methyl-2-butanol to 5-Amino-2-methyl-2-pentanol

The nitrile group of the synthesized precursor is reduced to a primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH_4).

Materials and Reagents:

- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- 4-cyano-2-methyl-2-butanol
- Water
- 15% aqueous sodium hydroxide solution
- Anhydrous sodium sulfate

Procedure:




- In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, suspend lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to 0 °C in an ice bath.
- Dissolve 4-cyano-2-methyl-2-butanol in anhydrous THF and add it dropwise to the LiAlH_4 suspension.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

- Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
- Filter the resulting granular precipitate and wash it thoroughly with THF.
- Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude **5-Amino-2-methyl-2-pentanol**. The product can be further purified by vacuum distillation.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of **5-Amino-2-methyl-2-pentanol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 5-Amino-2-methylpentan-2-ol | C6H15NO | CID 22735029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial availability of "5-Amino-2-methyl-2-pentanol"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185641#commercial-availability-of-5-amino-2-methyl-2-pentanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

